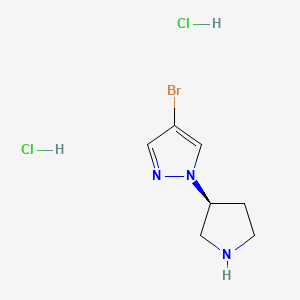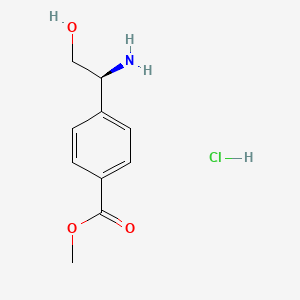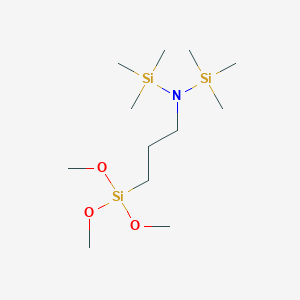![molecular formula C10H8BrF3O3 B6360884 2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane CAS No. 1610379-48-0](/img/structure/B6360884.png)
2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane
概要
説明
“2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane” is a chemical compound with the CAS Number: 1610379-48-0 . It has a molecular weight of 313.07 . The IUPAC name for this compound is 2-(3-bromo-5-(trifluoromethoxy)phenyl)-1,3-dioxolane .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8BrF3O3/c11-7-3-6 (9-15-1-2-16-9)4-8 (5-7)17-10 (12,13)14/h3-5,9H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 313.07 . It is recommended to be stored at a temperature of 2-8°C .作用機序
2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane acts as an inhibitor of several enzymes, including cytochrome P450 and other enzymes involved in drug metabolism. This compound binds to the active sites of these enzymes and blocks the binding of substrates, thus inhibiting their activity. Additionally, this compound has been shown to interact with proteins and small molecules, forming a complex that can be used to study the structure and dynamics of proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes involved in drug metabolism, including cytochrome P450. Additionally, this compound has been shown to interact with proteins and small molecules, forming complexes that can be used to study the structure and dynamics of proteins.
実験室実験の利点と制限
2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane has several advantages for use in laboratory experiments. This compound is a versatile compound that can be used in a variety of different experiments. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound is not suitable for use in in vivo experiments, as it is toxic and can cause adverse effects in humans.
将来の方向性
The future of 2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane is promising, as it has a variety of potential applications. This compound can be used to study the structure and dynamics of proteins, and as a substrate for a variety of enzymes. Additionally, this compound can be used to study the interaction of proteins with small molecules, such as drugs. Furthermore, this compound can be used in drug delivery systems, as it has the potential to be used as an inhibitor of several enzymes involved in drug metabolism. Finally, this compound can be used to study the effects of drugs on proteins and other biological systems.
科学的研究の応用
2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane has been used in a variety of scientific research applications, including drug delivery, enzyme inhibition, and protein-protein interactions. This compound has been used as a substrate for a variety of enzymes, such as cytochrome P450, and has also been used to study the structure and dynamics of proteins. Additionally, this compound has been used to study the interaction of proteins with small molecules, such as drugs.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin or eyes .
特性
IUPAC Name |
2-[3-bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O3/c11-7-3-6(9-15-1-2-16-9)4-8(5-7)17-10(12,13)14/h3-5,9H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPKDJPSYRJVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)






![cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B6360903.png)